
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C({12})H({16})N({2})O({2})·HCl. This compound features a piperidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid group, forming a hydrochloride salt. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Pyridin-4-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-4-ylmethyl halide reacts with the piperidine ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the hydrogenation and carboxylation steps, and crystallization techniques for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the piperidine or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug development for neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyridin-4-ylmethyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Lacks the pyridin-4-ylmethyl group, making it less specific in certain biological interactions.
Pyridin-4-ylmethylamine: Lacks the piperidine ring, which can reduce its efficacy in mimicking natural substrates.
1-(Pyridin-4-ylmethyl)piperidine: Lacks the carboxylic acid group, affecting its solubility and binding properties.
Uniqueness: 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride is unique due to its combination of a piperidine ring, a pyridin-4-ylmethyl group, and a carboxylic acid group. This combination allows for versatile interactions in both chemical and biological contexts, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDWCOFYFMELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


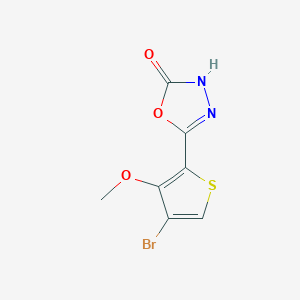
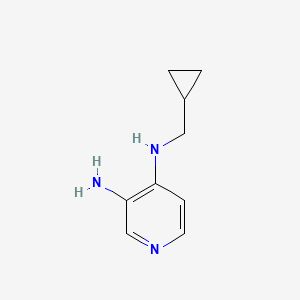
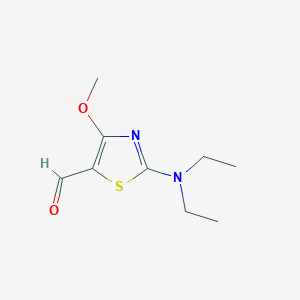
![5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1386566.png)
![2-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1386567.png)

![tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1386571.png)
![{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386573.png)
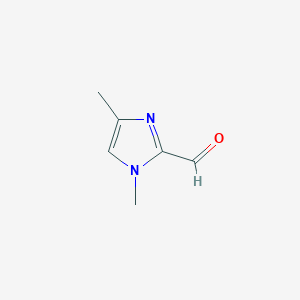
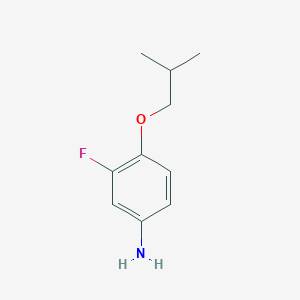
![2-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1386577.png)

![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)
![7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1386582.png)
